Arsenic pentaselenide

Overview

Description

Arsenic pentaselenide is an inorganic compound with the molecular formula As₂Se₅. It is composed of arsenic and selenium, and it is known for its black, brittle solid form with a metallic luster. This compound is highly toxic and decomposes when heated in air. It is soluble in alkali hydroxides and sulfides but insoluble in water, dilute acids, concentrated hydrochloric acid, alcohol, ether, and carbon disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenic pentaselenide can be synthesized by melting the correct proportions of arsenic and selenium in a sealed tube containing nitrogen . Another method involves the action of an arsenic salt on a solution of hydrogen selenide .

Industrial Production Methods: The process typically includes targeted synthesis, stabilization of chemical forms of trace impurities, highly effective multistep separation processes, and final sublimation .

Chemical Reactions Analysis

Types of Reactions: Arsenic pentaselenide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: When heated in air, this compound decomposes, forming arsenic oxides and selenium oxides.

Reduction: It can be reduced by hydrogen to form elemental arsenic and selenium.

Substitution: Reacts with alkali hydroxides and sulfides to form soluble compounds.

Major Products Formed:

Oxidation: Arsenic oxides and selenium oxides.

Reduction: Elemental arsenic and selenium.

Substitution: Soluble arsenic and selenium compounds.

Scientific Research Applications

Arsenic pentaselenide has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its toxicological effects and potential use in bioremediation.

Medicine: Investigated for its potential therapeutic effects, although its toxicity limits its use.

Industry: Utilized in the production of high-purity arsenic compounds for semiconductor materials.

Mechanism of Action

The mechanism of action of arsenic pentaselenide involves its interaction with cellular components, leading to oxidative stress and cellular damage. It targets various molecular pathways, including those involved in apoptosis and necrosis . The compound’s high reactivity with biological molecules makes it both a potent toxin and a subject of interest for therapeutic research.

Comparison with Similar Compounds

Arsenic pentasulfide (As₂S₅): Similar in structure but contains sulfur instead of selenium.

Arsenic trisulfide (As₂S₃): Contains fewer sulfur atoms and has different chemical properties.

Phosphorus pentasulfide (P₄S₁₀): Contains phosphorus instead of arsenic and has a tetrahedral structure.

Uniqueness: Arsenic pentaselenide is unique due to its selenium content, which imparts different chemical and physical properties compared to its sulfur analogs. Its high toxicity and specific reactivity with biological molecules make it distinct in both scientific research and industrial applications.

Biological Activity

Arsenic pentaselenide (As2Se5) is a compound of increasing interest due to its unique biological activity and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

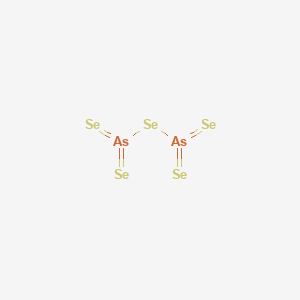

This compound is a binary compound composed of arsenic and selenium. Its structure consists of arsenic atoms bonded to selenium in a specific stoichiometric ratio. The compound exhibits notable properties such as:

- Molecular Formula : As2Se5

- Molar Mass : 354.74 g/mol

- Appearance : Typically presented as a dark solid or powder.

This compound has been studied for its interactions with biological systems, particularly regarding its potential therapeutic effects and toxicity. The following mechanisms have been identified:

- Antioxidant Properties : As2Se5 has demonstrated antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for cancer therapy.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

- Interaction with Cellular Pathways : Arsenic compounds, including As2Se5, can interfere with various signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are critical in regulating cell proliferation and survival.

Case Studies

- Cancer Treatment : A study published in Cancer Letters explored the effects of this compound on human leukemia cells. The results showed that treatment with As2Se5 led to significant reductions in cell viability and induced apoptosis through ROS generation and activation of caspase pathways .

- Neuroprotective Effects : In another study, the neuroprotective potential of this compound was assessed in models of neurodegeneration. Results indicated that As2Se5 could reduce neuronal cell death and inflammation, suggesting its potential use in treating neurodegenerative diseases .

- Environmental Impact : Research has also focused on the environmental implications of this compound, particularly its role in bioremediation processes. Studies have shown that microbial interactions with As2Se5 can enhance the removal of arsenic from contaminated environments .

Table 1: Biological Activity Summary of this compound

Table 2: Comparison of Arsenic Compounds

| Compound | Molar Mass (g/mol) | Cytotoxicity Level | Antioxidant Activity |

|---|---|---|---|

| Arsenic Trioxide | 197.84 | High | Moderate |

| This compound | 354.74 | Moderate | High |

| Sodium Arsenate | 129.91 | Low | Low |

Research Findings

Recent studies have highlighted the dual nature of arsenic compounds, where low concentrations may exert beneficial effects while higher concentrations lead to toxicity. For instance, low doses of this compound have shown potential as a therapeutic agent, while high doses are associated with adverse effects such as mutagenicity and carcinogenicity .

Properties

IUPAC Name |

[bis(selanylidene)-λ5-arsanyl]selanyl-bis(selanylidene)-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2Se5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEOSUFWPIXZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As](=[Se])(=[Se])[Se][As](=[Se])=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Se5 | |

| Record name | arsenic pentaselenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648871 | |

| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-37-3 | |

| Record name | Arsenic pentaselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENIC PENTASELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RPC7E972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.